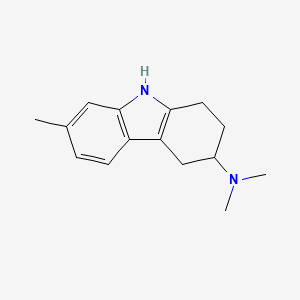
N,N-Dimethylcyclohexylamine monolactic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylcyclohexylamine monolactic acid salt is a chemical compound that combines N,N-Dimethylcyclohexylamine with lactic acid. N,N-Dimethylcyclohexylamine is a tertiary amine with the molecular formula C8H17N, known for its applications in various chemical reactions and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcyclohexylamine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen. This process can be catalyzed by various agents to improve yield and efficiency . The formation of the monolactic acid salt involves the neutralization of N,N-Dimethylcyclohexylamine with lactic acid under controlled conditions, typically in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of N,N-Dimethylcyclohexylamine often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The subsequent formation of the monolactic acid salt can be achieved through batch or continuous processes, depending on the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylcyclohexylamine monolactic acid salt can undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethylcyclohexylamine monolactic acid salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethylcyclohexylamine monolactic acid salt involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The lactic acid component can influence the compound’s solubility and reactivity, enhancing its effectiveness in specific applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclohexylamine: The parent compound without the lactic acid component.
N,N-Dicyclohexylmethylamine: A similar tertiary amine with different substituents.
2,4,6-Tris(dimethylaminomethyl)phenol: Another tertiary amine used in similar applications.
Uniqueness
N,N-Dimethylcyclohexylamine monolactic acid salt is unique due to its combination of a tertiary amine with lactic acid, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring stable, water-soluble amine salts .
Properties
CAS No. |
61121-67-3 |
|---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N,N-dimethylcyclohexanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H17N.C3H6O3/c1-9(2)8-6-4-3-5-7-8;1-2(4)3(5)6/h8H,3-7H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI Key |
XIBLPLQIVXGRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)O.CN(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)





![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)




